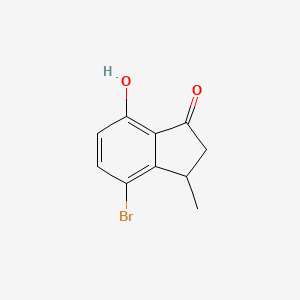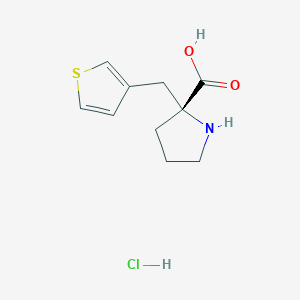
3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid
描述
3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a tetrazole ring and a thiophene ring
作用机制
Mode of Action
Tetrazoles, the class of compounds to which it belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can be advantageous for receptor-ligand interactions .
Pharmacokinetics
Tetrazolate anions, however, are known to be more soluble in lipids than carboxylic acids, which could potentially allow this compound to penetrate more easily through cell membranes .
Result of Action
The molecular and cellular effects of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid are currently unknown
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature .
生化分析
Biochemical Properties
They are more soluble in lipids than carboxylic acids, which allows molecules to penetrate more easily through cell membranes . This suggests that 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be studied further.
Cellular Effects
Given the properties of tetrazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of thiophene-2-carboxylic acid with sodium azide in the presence of a suitable catalyst under controlled temperature conditions . Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学研究应用
3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and its bioisosteric properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
相似化合物的比较
Similar Compounds
- 3-(1H-1,2,3,4-tetrazol-5-yl)thiophene-2-carboxylic acid
- 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-2-carboxylic acid
- 3-(1H-1,2,3,4-tetrazol-1-yl)pyridine-2-carboxylic acid
Uniqueness
3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct electronic and structural properties. This combination makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
3-(tetrazol-1-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)5-4(1-2-13-5)10-3-7-8-9-10/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXLTOFAKJSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N2C=NN=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)
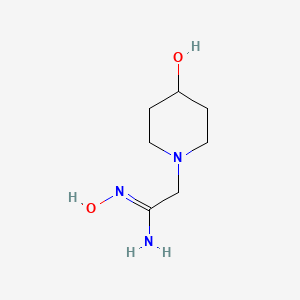
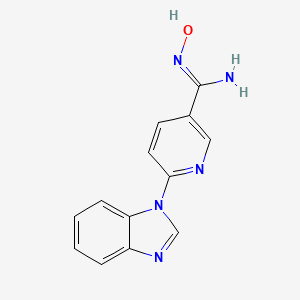
![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

amine](/img/structure/B3339462.png)
![4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3339469.png)
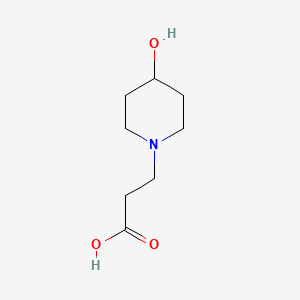
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)
